molecular formula C20H22ClN3O3 B2929389 1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894013-63-9

1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2929389
CAS RN: 894013-63-9
M. Wt: 387.86
InChI Key: PALXUVQLKGXUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained attention for its potential use in scientific research. This compound is also known as CBP-307 and is a member of the urea class of compounds. CBP-307 has been studied for its potential use in treating various medical conditions, including neurological disorders and cancer.

Scientific Research Applications

Pharmaceutical Research as Dapagliflozin Impurity

This compound is known to be related to Dapagliflozin, a medication used to treat type 2 diabetes. It serves as an impurity standard in the quality control and assurance processes during the commercial production of Dapagliflozin . Its role is crucial in ensuring the purity and efficacy of the medication.

Analytical Benchmarking

In the development of analytical methods, this compound can be used as a reference standard. It helps in the validation and calibration of analytical instruments, ensuring accurate measurement of chemical concentrations in various samples .

Toxicity Studies

The compound may be used in toxicity studies to understand the safety profile of Dapagliflozin. It helps in determining the acceptable limits and threshold values of impurities in drug formulations, which is essential for FDA regulations and guidelines .

Chemical Synthesis

As a reagent, this compound is involved in the synthesis of other complex molecules. It can be used to create derivatives or analogs of Dapagliflozin, potentially leading to the discovery of new therapeutic agents .

Drug Formulation Development

In the process of developing new drug formulations, this compound can act as a critical intermediate. It may help in modifying the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredient .

Regulatory Compliance

For Abbreviated New Drug Applications (ANDA) filing to the FDA, this compound is used in impurity profiling. It ensures that generic drug products meet the same standards as their branded counterparts .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-2-27-17-9-7-16(8-10-17)24-13-15(11-19(24)25)23-20(26)22-12-14-5-3-4-6-18(14)21/h3-10,15H,2,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALXUVQLKGXUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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